
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MMB, is a thiazolone derivative that has been extensively studied for its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its therapeutic effects by modulating various signaling pathways and enzymes. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has exhibited antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad spectrum of activity against various diseases. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in vivo. This can help to optimize the dosing and administration of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one for maximum therapeutic effect. Another potential direction is to investigate the combination of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential therapeutic targets.
Synthesis Methods
The synthesis of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-methoxybenzaldehyde with 2-methylthio-1,3-thiazol-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in high purity. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
Scientific Research Applications
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has exhibited antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-15-9-5-3-8(4-6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDJTHKLAHPYAB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)
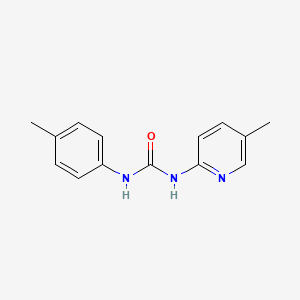

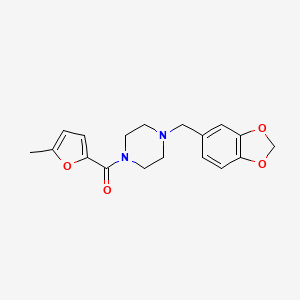
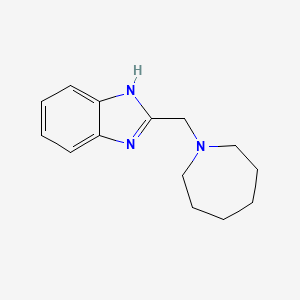
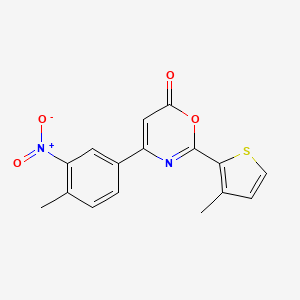
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

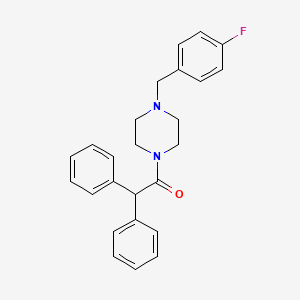
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)